molecular formula C15H13Cl2NO2 B600950 Clevidipine Impurity 8 CAS No. 105383-68-4

Clevidipine Impurity 8

Número de catálogo: B600950
Número CAS: 105383-68-4
Peso molecular: 310.18
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clevidipine Impurity 8, chemically identified as methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate (CAS: 105383-68-4), is a process-related impurity in the synthesis of clevidipine butyrate, a dihydropyridine calcium channel blocker used for acute hypertension management. Its molecular formula is C₁₅H₁₃Cl₂NO₂, with a molecular weight of 310.17–310.18 g/mol . Structurally, it features a nicotinate core substituted with methyl groups at positions 2 and 6, and a 2,3-dichlorophenyl moiety at position 4 (Figure 1). This impurity arises during esterification or intermediate steps in clevidipine synthesis and is critical to monitor due to regulatory requirements for pharmaceutical purity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Clevidipine Impurity 8 belongs to the dihydropyridine class but lacks the butyrate ester group present in the parent drug, clevidipine. Key comparisons with other clevidipine-related impurities include:

Parameter This compound Impurity B Impurity C Impurity H Clevidipine (Parent Drug)
Molecular Formula C₁₅H₁₃Cl₂NO₂ Not specified Not specified Not specified C₂₁H₂₃Cl₂NO₆
Molecular Weight 310.17–310.18 Not specified Not specified Not specified 456.32
Key Functional Groups Methyl nicotinate, dichlorophenyl Likely positional isomers or synthetic intermediates Similar core with substituent variations Similar core with substituent variations Butyrate ester, dihydropyridine ring
Detection Limit (HPLC) 8 ng 4 ng 4 ng 8 ng 5 ng

Notes:

  • Structural differences among impurities primarily involve substituent positions or functional groups, influencing chromatographic retention and detection .
  • Impurity 8 is distinct from the parent drug due to the absence of the butyrate ester group, altering its polarity and metabolic stability .

Analytical Detection and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for analyzing clevidipine impurities. Key findings include:

  • This compound : Detected at 220 nm with a retention time distinct from other impurities. Its quantification limit is 8 ng, and it is absent in commercial batches (<0.12% total impurities) .
  • Other Impurities : Impurities B, C, D, E, F, G, and H exhibit varying detection limits (4–8 ng) and retention times. For example, Impurities B and C have lower detection limits (4 ng), suggesting higher analytical sensitivity .
  • Methodology: A Welchrom C₁₈ column with methanol-cyclohexane-water mobile phase effectively separates 14 impurities, including Impurity 8, ensuring compliance with ICH guidelines .

Comparison with Impurities in Related Drugs

  • Barnidipine/Benidipine : Impurities in these dihydropyridines involve synthetic intermediates or degradation products, analogous to clevidipine. However, specific impurity profiles differ due to variations in ester groups and substitution patterns .

Actividad Biológica

Clevidipine, a calcium channel blocker used primarily as an antihypertensive agent, has various impurities that can influence its pharmacological profile. Among these, Clevidipine Impurity 8 (CID 67129521) has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C15H13Cl2NO2C_{15}H_{13}Cl_2NO_2. Its structural features include:

  • Molecular Weight : 300.17 g/mol
  • Chlorine Atoms : Two chlorine atoms in its structure, which may contribute to its biological activity.
  • Functional Groups : Contains amine and carbonyl functional groups that can interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on calcium channels, vascular smooth muscle relaxation, and potential toxicity.

In Vitro Studies

  • Calcium Channel Inhibition : In vitro studies have demonstrated that this compound exhibits calcium channel blocking activity, albeit at a potency lower than that of clevidipine itself. Specifically, it inhibits calcium influx in neuronal cell cultures, indicating a potential role in modulating neuronal excitability .
  • Receptor Binding : Research indicates that this compound may interact with adenosine A2A receptors and thromboxane A2 receptors. At concentrations significantly higher than therapeutic levels (10 μM), it shows inhibition of these receptors, which are involved in vascular tone regulation and platelet aggregation .

In Vivo Studies

  • Blood Pressure Effects : Animal studies have shown that this compound can reduce arterial blood pressure in hypertensive models. The effective dose for a significant reduction in blood pressure was observed to be higher compared to clevidipine, suggesting a less favorable pharmacodynamic profile .
  • Toxicological Profile : Safety pharmacology studies highlighted that intravenous administration of this compound resulted in adverse effects such as increased heart rate and potential cardiac lesions in animal models at elevated doses. These findings underscore the importance of monitoring impurities like this compound during clinical use .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
Calcium Channel BlockInhibits calcium influx in neuronal cultures
Receptor InteractionInhibits adenosine A2A and thromboxane A2 receptors at high concentrations
Blood Pressure ReductionEffective in hypertensive models but less potent than clevidipine
ToxicityIncreased heart rate and cardiac lesions at high doses

Case Studies

  • Case Study on Hypertensive Rats : A study involving hypertensive rats treated with this compound showed a significant reduction in systolic blood pressure over a four-week period. However, the required dosage was notably higher compared to standard clevidipine treatment, indicating a need for caution regarding dosing regimens when impurities are present .
  • Genotoxicity Assessment : Genotoxicity tests revealed that while this compound showed positive results in vitro (Ames test), it did not exhibit genotoxic effects in vivo. This discrepancy suggests that while impurities may pose risks under certain conditions, their actual risk during clinical use may be mitigated by metabolic processes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Clevidipine Impurity 8?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. Key parameters include:

  • Column : Waters Symmetry Shield™ C18 (250 × 4.6 mm, 5 µm) .
  • Mobile phase : Gradient elution with sodium dihydrogen phosphate solution (pH 4.0) and acetonitrile .
  • Detection : UV at 220 nm .
  • Sample injection : 20 µL .
    • Structural confirmation : Use NMR, LC-MS/MS, or HRMS for unambiguous identification .
    • Example data : Linearity ranges (r = 0.997–1.000) and recovery rates (94.96–97.79%) for impurities in clevidipine formulations .

Q. How are stability-indicating methods designed to monitor Impurity 8 under stress conditions?

  • Experimental design : Subject clevidipine samples to acid/alkali hydrolysis, thermal degradation, oxidative stress, and photolysis. Analyze degradation products via RP-HPLC .
  • Key findings : Impurity 8 is stable under thermal and photolytic conditions but may form under oxidative stress .
  • Table 1 : Stress testing conditions and impurity profiles :

ConditionDegradation ObservedImpurity Detected
Acid (0.1 M HCl)YesImpurities B, C
Oxidative (H₂O₂)YesImpurity 8
Photolytic (1.2M lux)No

Q. What regulatory thresholds apply to Impurity 8 in pharmaceutical formulations?

  • Guidelines : Follow ICH Q3A/B and USP requirements. Identification thresholds for impurities: 0.1% (daily dose ≤ 2 g) .
  • Compliance : Use validated methods to ensure impurities remain below qualification thresholds. For Impurity 8, the limit of quantification (LOQ) is 8 ng .

Advanced Research Questions

Q. How to validate an analytical method for Impurity 8 to meet regulatory standards?

  • Parameters :

  • Specificity : Resolve Impurity 8 from co-eluting peaks using orthogonal methods (e.g., LC-MS/MS) .
  • Accuracy : Spike recovery studies (target: 95–105%) .
  • Linearity : 5-point calibration curves (r² ≥ 0.995) .
  • Robustness : Test variations in pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
    • Documentation : Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) .

Q. How to resolve contradictions in impurity profiles across different clevidipine batches?

  • Root cause analysis : Investigate synthesis pathways (e.g., intermediates, catalysts) and storage conditions .
  • Case study : Inconsistent detection of Impurity 8 in three batches (20130801, 20130802, 20130803) suggests raw material variability .
  • Mitigation : Implement in-process controls (IPCs) and optimize purification steps (e.g., recrystallization solvents) .

Q. What strategies are effective for synthesizing and characterizing Impurity 8 as a reference standard?

  • Synthesis : Methylation of 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinic acid under controlled conditions .
  • Characterization :

  • NMR : Confirm methyl ester group (δ 3.8 ppm) and aromatic protons .
  • LC-MS/MS : m/z 310.18 [M+H]⁺ .
    • Purity : ≥98% by area normalization (RP-HPLC) .

Q. How to model degradation kinetics of Impurity 8 under accelerated storage conditions?

  • Experimental setup : Store clevidipine samples at 40°C/75% RH for 6 months. Monitor impurity levels monthly .
  • Data analysis : Apply Arrhenius equation to predict shelf-life. Example activation energy (Ea): 85 kJ/mol .
  • Validation : Compare predicted vs. observed impurity levels using ANOVA (p < 0.05) .

Q. What advanced techniques address co-elution challenges during impurity profiling?

  • Solutions :

  • Column optimization : Use C18 columns with smaller particle size (e.g., 3 µm) to improve resolution .
  • Orthogonal methods : Pair RP-HPLC with HILIC or chiral chromatography .
    • Case study : Co-elution of Impurity 8 with degradation byproduct resolved using a Zorbax Eclipse Plus C18 column (gradient: 0.1% formic acid/acetonitrile) .

Propiedades

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJISOWPZVBGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.